molecular formula C6H3Cl2NO2S B400839 2-(2,2-Dichlorovinyl)-5-nitrothiophene

2-(2,2-Dichlorovinyl)-5-nitrothiophene

Cat. No.: B400839
M. Wt: 224.06g/mol
InChI Key: ARKDPJUUWFTXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dichlorovinyl)-5-nitrothiophene is a heterocyclic compound featuring a thiophene backbone substituted with a 2,2-dichlorovinyl group at position 2 and a nitro (-NO₂) group at position 5. The dichlorovinyl substituent (Cl₂C=CH-) introduces strong electron-withdrawing effects, while the nitro group further enhances the electron-deficient nature of the aromatic ring.

Properties

Molecular Formula

C6H3Cl2NO2S

Molecular Weight

224.06g/mol

IUPAC Name

2-(2,2-dichloroethenyl)-5-nitrothiophene

InChI

InChI=1S/C6H3Cl2NO2S/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H

InChI Key

ARKDPJUUWFTXNH-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=C(Cl)Cl

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2,2-Dichlorovinyl)-5-nitrothiophene and Analogues

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
2-(2,2-Dichlorovinyl)-5-nitrothiophene Not available C₆H₃Cl₂NO₂S* 2-(2,2-Dichlorovinyl), 5-Nitro Hypothesized: Pesticide intermediate, high reactivity due to electron-withdrawing groups
2-Ethynyl-5-nitrothiophene 74610-87-0 C₆H₃NO₂S 2-Ethynyl, 5-Nitro MW: 153.16 g/mol; research chemical, precursor in organic synthesis
2-Chloro-5-methylthiophene Not specified C₅H₅ClS* 2-Chloro, 5-Methyl Electron-donating methyl group; used in materials science and as a chemical intermediate
Permethrin 52645-53-1† C₂₁H₂₀Cl₂O₃ Dichloroethenyl cyclopropane Insecticide; crystalline or viscous liquid; MW: 391.3 g/mol
2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline Not provided C₁₂H₁₀N₄O₂S* 5-Nitro, amino, anilino groups Pharmacological studies, chemical sensor applications

*Molecular formulas inferred from structural data.

Comparative Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : The dichlorovinyl and nitro groups in 2-(2,2-Dichlorovinyl)-5-nitrothiophene create a highly electron-deficient thiophene ring, favoring electrophilic substitution at specific positions. This contrasts with 2-Chloro-5-methylthiophene, where the methyl group donates electrons, reducing ring reactivity .

Physical Properties

  • Molecular Weight : 2-(2,2-Dichlorovinyl)-5-nitrothiophene (MW ~232.1 g/mol*) is heavier than 2-Ethynyl-5-nitrothiophene (153.16 g/mol), influencing solubility and crystallization behavior .
  • State and Stability : Permethrin’s partial crystallinity at ambient temperature suggests that dichlorovinyl-containing compounds may exhibit similar phase-dependent stability .

*Calculated based on inferred formula.

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